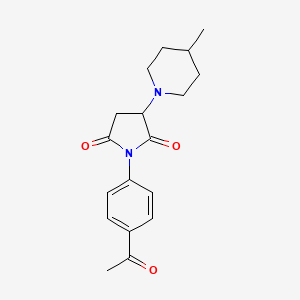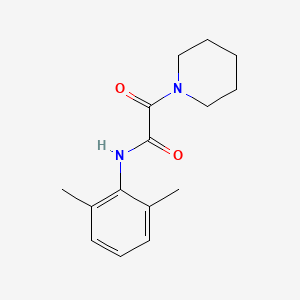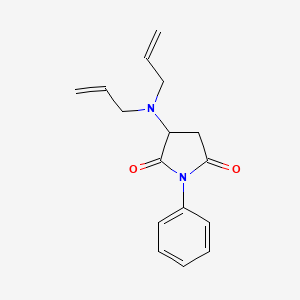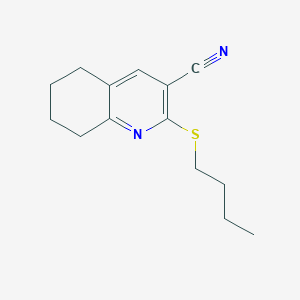
1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
説明
1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a derivative of the popular drug, thalidomide, which was initially developed as a sedative but later withdrawn from the market due to its teratogenic effects. However, AMPP has shown promise in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, this compound has been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in various disease models. This compound has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. Additionally, this compound has been found to have anti-angiogenic properties, which may make it useful in treating cancer.
実験室実験の利点と制限
1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has several advantages for use in scientific research. It is a well-characterized compound with a known synthesis method. It has also been extensively studied for its potential therapeutic properties, making it a promising candidate for drug development. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet known. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research areas.
将来の方向性
There are several future directions for research on 1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of interest is its potential use in treating neurodegenerative diseases. Researchers are investigating its effects on cognitive function, neuronal damage, and neuroinflammation. Another area of interest is its potential use in cancer treatment. Researchers are studying its anti-angiogenic properties and its effects on tumor growth and metastasis. Finally, researchers are interested in exploring the potential of this compound as a drug candidate for various diseases. Further studies are needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its potential therapeutic properties have been extensively studied, and it has been found to have anti-inflammatory, immunomodulatory, and anti-tumor effects. This compound has several advantages for use in lab experiments, including a known synthesis method and well-characterized properties. However, there are limitations to its use, and further research is needed to fully understand its mechanism of action and therapeutic potential.
科学的研究の応用
1-(4-acetylphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. Researchers have also investigated its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to be effective in reducing inflammation and oxidative stress in animal models of these diseases.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-7-9-19(10-8-12)16-11-17(22)20(18(16)23)15-5-3-14(4-6-15)13(2)21/h3-6,12,16H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYQPYSPUSPAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide](/img/structure/B4073509.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine](/img/structure/B4073518.png)


![N~2~-(4-methoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4073541.png)
![N-butyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4073546.png)
![1-(ethylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4073554.png)

![methyl 4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4073566.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}piperidine](/img/structure/B4073570.png)

![4-[(4-chlorobenzyl)thio]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4073593.png)
![2-[(anilinocarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4073601.png)
![N-{3-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4073604.png)